1H-Cyclopenta[A]azulene
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Overview
Description
1H-Cyclopenta[A]azulene is a polycyclic aromatic hydrocarbon that consists of a fused five-membered ring and a seven-membered ring. This compound is known for its unique structural features and distinct electronic properties, which make it an interesting subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[A]azulene can be synthesized through various methods. One common approach involves the cyclization of azulene derivatives. For instance, the reaction of azulene-2-carboxylic acid with acetylenes in the presence of catalysts and oxidants can lead to the formation of this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which react with olefins, active methylenes, enamines, and silyl enol ethers to produce azulene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopenta[A]azulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in both electrophilic and nucleophilic reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield various hydrogenated derivatives .
Scientific Research Applications
1H-Cyclopenta[A]azulene has a wide range of applications in scientific research:
Mechanism of Action
1H-Cyclopenta[A]azulene can be compared with other similar compounds, such as naphthalene and azulene. While naphthalene consists of two fused six-membered rings, azulene has a structure similar to this compound but with different electronic properties. The unique combination of a five-membered ring and a seven-membered ring in this compound sets it apart from these compounds and contributes to its distinct reactivity and applications .
Comparison with Similar Compounds
- Naphthalene
- Azulene
- Cyclopenta[b]naphthalene
Properties
CAS No. |
248-11-3 |
---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1H-cyclopenta[a]azulene |
InChI |
InChI=1S/C13H10/c1-2-5-10-9-11-6-4-8-13(11)12(10)7-3-1/h1-5,7-9H,6H2 |
InChI Key |
MOCUXCSNYDMJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C=CC=CC=C3C=C21 |
Origin of Product |
United States |
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